 
                        Ethyl phenylphosphinate is an organophosphorus compound with the chemical formula C₈H₁₀O₂P. It is characterized by the presence of a phenyl group attached to a phosphorus atom, which is further bonded to an ethoxy group. This compound exhibits unique properties due to its phosphorus-containing structure, making it significant in various chemical applications. Ethyl phenylphosphinate is known for its ability to undergo regioselective reactions, particularly in the presence of terminal alkynes, where it participates in Markovnikov addition reactions .
Ethyl phenylphosphinate is a reactant used in organic synthesis. Researchers are studying its reactivity in reactions like the Michaelis-Arbuzov reaction, which leads to the formation of carbon-phosphorus bonds. For instance, a study published in the journal Phosphorus, Sulfur, and Silicon and the Related Elements explored the use of ethyl phenylphosphinate in the synthesis of new imidazol-based compounds [1].
*Source: Boduszek B, et al. Preparation of new imidazol-2-yl-(amino) methylphosphonates, phosphinates and phosphine oxides and their unexpected cleavage under acidic conditions. Phosphorus Sulfur Silicon Relat Elem. 2005;180(12):2723-34.
Some studies are investigating the potential use of ethyl phenylphosphinate in the development of new materials. For example, research has explored its application as a solvent or ligand in reactions for creating new types of polymers or catalysts [2].
Ethyl phenylphosphinate can be synthesized through several methods:
Ethyl phenylphosphinate finds applications across various fields:
Interaction studies involving ethyl phenylphosphinate primarily focus on its reactivity with various nucleophiles and electrophiles. The regioselectivity observed during reactions with terminal alkynes indicates that the compound can selectively form bonds based on the electronic properties of the substituents involved. Further studies could elucidate its interactions within biological systems or with other chemical entities.
Ethyl phenylphosphinate has several similar compounds that share structural or functional characteristics. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features | 
|---|---|---|
| Phenylphosphonic Acid | Phosphonic acid | Lacks ethoxy group; used primarily as a precursor. | 
| Dimethyl Phenylphosphonate | Organophosphate ester | Contains dimethyl groups; exhibits different reactivity patterns. | 
| Methyl Phenylphosphinate | Organophosphate ester | Similar structure but with a methyl group instead; used in similar applications. | 
| Triethyl Phosphate | Organophosphate | More complex structure; utilized as a solvent and reagent. | 
Ethyl phenylphosphinate is unique due to its specific combination of reactivity and potential biological activity, setting it apart from these similar compounds. Its ability to participate in regioselective reactions enhances its value in synthetic chemistry compared to others that may not exhibit such specificity.
The traditional synthesis of ethyl phenylphosphinate has historically relied on several well-established methodologies, each offering distinct advantages and limitations for both laboratory and industrial applications.
The classical approach involves the direct esterification of phenylphosphinic acid with ethanol in the presence of mineral acid catalysts [1] [2]. This method requires refluxing the phosphinic acid with excess alcohol under acidic conditions, typically using sulfuric acid as the catalyst. The reaction proceeds through protonation of the phosphinic acid, making the phosphorus center more electrophilic and facilitating nucleophilic attack by the alcohol. However, this approach presents several drawbacks including harsh reaction conditions, moderate yields of 60-80%, and the formation of water as a byproduct which can drive the equilibrium backwards [3] [4].
A significant advancement in traditional phosphinate esterification was developed by Hewitt, who introduced the use of ethyl chloroformate in the presence of pyridine [1] [2]. This method represents a highly efficient one-step synthesis where phenylphosphinic acid is suspended in chloroform or dichloromethane containing an equimolar amount of ethyl chloroformate. The addition of pyridine or triethylamine as a tertiary base leads to vigorous carbon dioxide effervescence, dissolution of the phosphinic acid, and warming of the solution. The mechanism involves formation of a mixed anhydride intermediate that undergoes carbon dioxide elimination to provide the desired phosphinate ester [5]. This approach offers quantitative yields and produces material that is pure by gas-liquid chromatography, nuclear magnetic resonance, and infrared spectroscopy analysis [1] [2].
The synthesis via phosphinic chlorides represents another traditional pathway where phenylphosphinic chloride is treated with ethanol in the presence of a base such as pyridine [5] [6]. This method typically achieves yields of 80-95% but requires the preliminary synthesis of the phosphinic chloride from the corresponding phosphinic acid, adding an additional synthetic step. The reaction proceeds through nucleophilic substitution of the chloride by the alcohol, with the base serving to neutralize the hydrochloric acid byproduct [7].
Karanewsky reported an alternative traditional method utilizing dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) [5]. This approach involves treating phosphinic acids with DCC, DMAP, and a slight excess of alcohol in tetrahydrofuran to give the corresponding phosphinates in yields ranging from 64-89%. The mechanism proceeds through activation of the phosphinic acid by formation of a carbodiimide adduct, followed by nucleophilic attack by the alcohol [5].
| Method | Temperature | Reaction Time | Yield (%) | Advantages | Disadvantages | 
|---|---|---|---|---|---|
| Ethyl chloroformate + Pyridine | Room temperature | Minutes | Quantitative | One step, mild conditions | Requires pyridine | 
| Direct esterification with mineral acid | Reflux temperature | Hours | 60-80 | Simple procedure | Harsh conditions | 
| Phosphinic chloride + Alcohol | Room temperature | Hours | 80-95 | Well-established | Requires chloride intermediate | 
| Partial hydrolysis of phosphonous diester | Various | Hours | 50-70 | Uses available starting materials | Low yields | 
The application of transition metal catalysis to phosphinate synthesis has emerged as a powerful methodology, offering enhanced selectivity, milder reaction conditions, and access to previously challenging transformations.
Rhodium complexes have demonstrated exceptional utility in phosphinate synthesis through several distinct mechanistic pathways [8] [9]. Rhodium catalysts are particularly effective in promoting phosphorus-phosphorus bond cleavage reactions in diphosphines and polyphosphines, enabling the transfer of organophosphorus groups to various organic substrates [8] [9]. These reactions proceed through oxidative addition of the rhodium complex to the phosphorus-phosphorus bond, followed by subsequent substitution and addition reactions that occur without requiring additional base [9].
Rhodium phosphinate complexes, such as rhodium(II) dimethylphosphinate (Rh₂(O₂PMe₂)₄), have been developed as effective catalysts for metal-stabilized carbene chemistry [10]. These complexes demonstrate the ability to catalyze the decomposition of α-diazo compounds under mild conditions, operating at temperatures between 80-120°C under inert atmosphere [10].
Recent developments include rhodium-catalyzed asymmetric synthesis of phosphinate derivatives, where rhodium/DuPhos catalytic systems enable the generation of chiral centers through asymmetric hydrogenation [11]. Additionally, enantioselective rhodium-catalyzed carbon-hydrogen arylation has been employed for the direct synthesis of atropisomeric phosphines, utilizing aryl and heteroaryl halides chelated by phosphorus(III) centers [12].
Palladium catalysis has found extensive application in phosphinate synthesis, particularly through cross-coupling reactions and phosphination processes [13]. Palladium complexes catalyze the cleavage of phosphorus-phosphorus bonds in diphosphines and can transfer organophosphorus groups to various organic compounds through oxidative addition and transmetalation mechanisms [8] [9].
A particularly noteworthy advancement is the palladium-catalyzed regio- and stereo-selective phosphination of cyclic biarylsulfonium salts with secondary phosphines [13]. This methodology enables the straightforward synthesis of atropoisomeric phosphines bearing stereogenic axes or both stereogenic axes and phosphorus-stereogenic centers. The high reactivity and selectivity originate from torsional strain release combined with palladium catalysis, with the construction of phosphorus-stereogenic centers enabled through efficient dynamic kinetic resolution [13].
The palladium-catalyzed process typically operates at 25-80°C and requires the presence of a base. The catalytic cycle involves oxidative addition of the palladium complex to the substrate, coordination and activation of the phosphine nucleophile, followed by reductive elimination to form the desired phosphinate product [13].
Nickel catalysis has gained prominence in phosphinate synthesis through decarbonylative cross-coupling reactions [14]. These transformations utilize carboxylic acid esters as electrophiles, representing an environmentally friendly alternative to traditional organohalide coupling partners. Nickel-catalyzed decarbonylative reactions proceed through carbon(acyl)-oxygen bond cleavage followed by carbon monoxide extrusion [14].
The mechanism involves oxidative addition of the nickel complex to the ester carbonyl, followed by β-elimination to extrude carbon monoxide and subsequent functionalization. These reactions typically require temperatures of 100-150°C and are highly dependent on the ligand environment around the nickel center. Bidentate ligands favor carbon(aryl)-carbon bond cleavage resulting in decarbonylative alkylations, while monodentate phosphorus ligands promote carbon(acyl)-oxygen bond activation [14].
Copper catalysis has emerged as a versatile and cost-effective approach for phosphinate synthesis [15]. Copper(I) complexes, particularly those bearing N-heterocyclic carbene ligands, have demonstrated effectiveness in phosphorus-hydrogen bond formation and hydrophosphination reactions [15].
The copper-catalyzed reduction of phosphorus(III) esters with pinacolborane generates phosphines through the action of N-heterocyclic carbene-copper(I) catalysts [15]. This methodology enables the reduction of phosphite, phosphonite, and phosphinite esters to phosphine, primary phosphines, and secondary phosphines respectively. The process can be coupled with copper(I)-catalyzed hydrophosphination of heterocumulenes to yield phosphacarboxamide derivatives in a one-pot fashion [15].
| Metal Catalyst | Application | Reaction Type | Typical Conditions | Advantages | 
|---|---|---|---|---|
| Rhodium complexes | P-P bond cleavage, asymmetric synthesis | Oxidative addition, reductive elimination | 80-120°C, inert atmosphere | High selectivity, mild conditions | 
| Palladium complexes | Cross-coupling, phosphination reactions | Oxidative addition, transmetalation | 25-80°C, base required | Functional group tolerance | 
| Nickel complexes | Decarbonylative reactions | Oxidative addition, β-elimination | 100-150°C, ligand dependent | Cost-effective, abundant metal | 
| Copper complexes | P-H bond formation, hydrophosphination | Insertion, reduction | 60-100°C, reducing agents | Earth-abundant, versatile | 
The industrial production of ethyl phenylphosphinate requires careful consideration of economic factors, safety requirements, environmental impact, and scalability constraints. Several approaches have been developed and optimized for commercial-scale synthesis.
Microwave-assisted direct esterification has gained significant attention for industrial applications due to its potential for process intensification [16] [17] [18]. The method involves the direct reaction of phenylphosphinic acid with ethanol under microwave irradiation at temperatures of 160-200°C. In industrial implementations, ionic liquid additives such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) are employed to enhance reaction efficiency, allowing operation at lower temperatures of 140-160°C with reaction times reduced to 30 minutes [16] [17].
The industrial process typically achieves yields of 82-94% when optimized with ionic liquid additives [17]. The microwave method offers several advantages for large-scale production including solvent-free operation, high atomic efficiency, and reduced reaction times. However, challenges include the requirement for specialized microwave equipment capable of handling industrial volumes and the relatively high operating temperatures [7].
Continuous flow microwave systems have been developed to address scalability concerns [17]. These systems employ 0.10 g/mL alcohol solutions fed into reactors at flow rates of 0.15-0.25 mL/min, achieving steady-state operation after an initial unstationary phase. The continuous approach enables better heat and mass transfer while maintaining product quality consistency [17].
Traditional batch processes remain the predominant approach for industrial ethyl phenylphosphinate production [19] [20]. These processes typically employ large-scale reactors ranging from 1000 to 3000 liters, with synthesis capacities designed to handle production from kilogram to metric ton scales [19].
The preferred industrial batch method often utilizes the ethyl chloroformate approach due to its high yield and product purity [1] [2]. Industrial implementations involve careful control of reaction parameters including temperature maintenance at ambient conditions, precise stoichiometric control of reactants, and efficient removal of carbon dioxide byproduct. The process requires specialized handling equipment for ethyl chloroformate and appropriate scrubbing systems for carbon dioxide and hydrogen chloride emissions [2].
Quality control in batch production involves comprehensive analytical testing including gas chromatography, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to ensure product purity exceeding 94% [21] [19]. Industrial batch processes typically achieve throughputs of 100-1000 kg per batch depending on reactor size and operational requirements [19].
Continuous flow chemistry has emerged as an attractive option for industrial phosphinate production, offering advantages in process safety, product consistency, and operational efficiency [22] [23]. Flow systems have been successfully implemented for related organophosphorus compounds, with kilogram-scale production rates up to 18.4 kg/h demonstrated for similar phosphorus-containing molecules [22].
The continuous flow approach for ethyl phenylphosphinate synthesis typically employs tubular reactors with precise temperature and residence time control [23]. The process involves continuous feeding of phenylphosphinic acid and ethanol solutions, followed by mixing and reaction in heated reactor sections. Product separation and purification are integrated downstream using continuous distillation and extraction systems [23].
Flow chemistry offers several advantages for industrial production including enhanced safety through reduced inventory of hazardous materials, improved heat and mass transfer, better process control, and the ability to handle reactive intermediates more safely [23]. The modular nature of flow systems allows for easy scale-up by numbering-up reactor units or increasing flow rates [22].
The thermochemical properties of ethyl phenylphosphinate reflect the influence of its phosphinate functional group and aromatic structure on thermal behavior. The compound exists as a stable liquid at ambient conditions, with a density of 1.129 g/mL at 25°C [1] [2] [3], representing approximately 12.9% greater density than water. This elevated density results directly from the incorporation of phosphorus into the molecular framework, contributing additional mass without proportional volume increase.
Thermal stability analysis reveals that ethyl phenylphosphinate remains chemically stable under standard ambient conditions [4]. The compound exhibits a boiling point of 94-95°C at 1 mmHg [1] [2] [3], indicating relatively low volatility under reduced pressure conditions. This boiling point characteristic suggests significant intermolecular interactions that must be overcome during vaporization, consistent with the polar nature of the phosphinate group.
The flash point of 113°C (closed cup) [1] [2] [3] demonstrates reasonable thermal stability for handling and storage applications. This relatively high flash point, combined with low vapor pressure, contributes to the compound's safety profile in industrial applications. The vapor pressure of 0.053 mmHg at 25°C [1] confirms minimal volatility at ambient temperatures, supporting its classification as a low-volatility organic liquid.
Notably, melting point data remains undetermined [1] [5] [4] across multiple literature sources, suggesting either supercooling behavior or crystallization difficulties under standard measurement conditions. This absence of clear melting point determination may indicate complex solid-state behavior or preferential maintenance of the liquid phase across typical temperature ranges.
| Property | Value | Reference | 
|---|---|---|
| Density (g/mL at 25°C) | 1.129 | [1] [2] [3] | 
| Boiling Point (°C at 1 mmHg) | 94-95 | [1] [2] [3] | 
| Flash Point (°C, closed cup) | 113 | [1] [2] [3] | 
| Vapor Pressure (mmHg at 25°C) | 0.053 | [1] | 
| Melting Point (°C) | Not determined | [1] [5] [4] | 
| Thermal Stability | Stable at ambient conditions | [4] | 
The solubility characteristics of ethyl phenylphosphinate demonstrate the compound's amphiphilic nature, combining polar phosphinate functionality with lipophilic aromatic and alkyl components. Water solubility remains limited , consistent with the predominantly organic character of the molecule despite the presence of polar phosphinate oxygen atoms.
Organic solvent compatibility proves extensive, with documented solubility in ethers, alcohols, and ketones . This broad solvent compatibility reflects the compound's moderate polarity, enabling interactions with both polar and moderately polar organic media. The calculated log P value of 1.82 [1] positions ethyl phenylphosphinate in the moderately lipophilic range, supporting its preferential partitioning into organic phases over aqueous environments.
Polar surface area calculations yield 49.77 Ų [1] [5], indicating moderate molecular polarity concentrated primarily around the phosphinate oxygen atoms. This polar surface area value suggests sufficient polarity for specific molecular interactions while maintaining overall lipophilic character.
Hansen solubility parameter analysis provides detailed insight into intermolecular interaction capabilities. Estimated values include:
The total solubility parameter (δt) of approximately 20-22 (cal/cm³)^0.5 places ethyl phenylphosphinate in the moderately polar solvent category, compatible with similar polarity materials and enabling selective extraction or separation processes.
| Parameter | Value | Basis | 
|---|---|---|
| Water Solubility | Limited | Structural polarity analysis | 
| Log P (octanol/water) | 1.82 | Calculated value [1] | 
| Polar Surface Area (Ų) | 49.77 | Computational analysis [1] [5] | 
| Hansen δd (cal/cm³)^0.5 | ~18-19 | Aromatic/alkyl contributions | 
| Hansen δp (cal/cm³)^0.5 | ~8-10 | P=O dipolar component | 
| Hansen δh (cal/cm³)^0.5 | ~4-6 | Limited H-bonding capability | 
| Total δt (cal/cm³)^0.5 | ~20-22 | Vector sum calculation | 
The intermolecular interaction profile of ethyl phenylphosphinate demonstrates sophisticated capability for multiple types of non-covalent associations. The phosphinate oxygen atoms function as moderate to strong hydrogen bond acceptors, utilizing lone electron pairs to form directional interactions with suitable hydrogen bond donors [8]. This hydrogen bonding capability proves particularly significant in determining solvent selection and molecular recognition processes.
Dipole-dipole interactions constitute another major component of the compound's intermolecular behavior. The polar P=O bond creates a substantial molecular dipole [8], enabling attractive interactions with other polar molecules and contributing to the compound's liquid-phase cohesive forces. These dipolar interactions influence viscosity, surface tension, and thermal properties of the pure compound and its solutions.
Van der Waals interactions through the aromatic phenyl ring provide opportunities for π-π stacking interactions with other aromatic systems. These interactions, while individually weak, can contribute significantly to molecular recognition and self-assembly processes. The aromatic π-electron system enables specific interactions with electron-deficient aromatic partners or metals in coordination complexes.
London dispersion forces arising from the overall molecular size and polarizability contribute to general intermolecular attraction. The combination of aromatic and aliphatic components provides a moderate to substantial dispersion interaction capability, contributing to the compound's tendency to remain in condensed phases.
The refractive index of 1.526 [1] [2] [3] reflects the electronic polarizability of the molecule, consistent with the presence of both aromatic π-electrons and phosphorus lone pairs. This optical property correlates with the compound's capability for induced dipole interactions and electronic polarization under external fields.
Regioselective reactivity with terminal alkynes [2] [9] demonstrates the compound's potential for specific molecular recognition processes. This selectivity arises from the electronic and steric environment around the phosphorus center, enabling discrimination between different substrate geometries and electronic characteristics.
| Interaction Type | Strength | Structural Origin | Functional Impact | 
|---|---|---|---|
| Hydrogen Bonding | Moderate-Strong | P=O lone pairs | Solvent interactions [8] | 
| Dipole-Dipole | Moderate | P=O polarity | Liquid cohesion [8] | 
| π-π Stacking | Weak-Moderate | Phenyl ring | Aromatic recognition | 
| London Dispersion | Weak-Moderate | Molecular polarizability | General attraction | 
| Van der Waals | Weak | Molecular surface | Contact interactions | 
| Electrostatic | Variable | P-center charge distribution | Reactivity patterns [2] [9] |